12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Description
Properties
Molecular Formula |
C20H17N3O |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
12-phenyl-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one |
InChI |
InChI=1S/C20H17N3O/c24-17-12-6-10-15-18(17)19(13-7-2-1-3-8-13)23-16-11-5-4-9-14(16)21-20(23)22-15/h1-5,7-9,11,19H,6,10,12H2,(H,21,22) |
InChI Key |
JEOHNQZNTWELTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(N3C4=CC=CC=C4N=C3N2)C5=CC=CC=C5)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Catalytic System and Reaction Design
The most widely adopted method involves a one-pot, three-component condensation of dimedone, benzaldehyde, and 2-aminobenzimidazole using [PVP-SO3H]HSO₄ as a Brønsted acid catalyst. This solvent-free protocol operates at 90°C, with the catalyst facilitating simultaneous cyclization and dehydration (Scheme 1). The ionic liquid nature of [PVP-SO3H]HSO₄ enhances proton transfer efficiency, enabling completion within 3 hours.
Optimization Studies
Reaction parameters were systematically optimized:
-
Catalyst Loading : 8.65 mol% [PVP-SO3H]HSO₄ provided optimal activity, with lower loadings (<5 mol%) resulting in incomplete conversion.
-
Temperature : Yields plateaued at 90°C; higher temperatures (>100°C) induced side reactions, while lower temperatures (<80°C) slowed kinetics.
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Substoichiometric Aldehyde : A 1:1 molar ratio of benzaldehyde to dimedone minimized oligomerization byproducts.
Post-reaction workup involves ethanol-induced precipitation, yielding the product in 92% purity after recrystallization. Characterization by ¹H NMR (DMSO-d₆) confirmed regioselective cyclization, with distinct singlets for the C3 methyl groups (δ 0.92 and 1.07 ppm) and aromatic protons (δ 6.56–7.41 ppm).
Copper-Catalyzed C–N Bond Formation
Adapting Amination Protocols
A copper(II)-mediated strategy originally developed for N-alkyl derivatives was modified for aryl functionalization. Using Cu(OAc)₂·H₂O (20 mol%) and phenanthroline in DMF at 120°C under N₂, 3-(2-aminophenyl)quinazolin-4(3H)-one undergoes sequential C–N coupling with iodobenzene (Scheme 2).
Scope and Limitations
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Substrate Compatibility : Electron-deficient aryl halides (e.g., 4-iodonitrobenzene) achieved 85% yield, while sterically hindered substrates (e.g., 2-iodotoluene) required extended reaction times (48 hours).
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Catalyst Regeneration : Leaching tests confirmed Cu(OAc)₂ remains active for three cycles without significant yield drop.
Despite high efficiency, this method necessitates anhydrous conditions and inert atmosphere, increasing operational complexity compared to solvent-free approaches.
Heterogeneous Catalysis Using PVMoK-10
Eco-Friendly Synthesis
A green protocol employs Keggin-type heteropoly-11-molybdo-1-vanadophosphoric acid supported on Montmorillonite K-10 (PVMoK-10). The catalyst (10 wt%) promotes condensation of benzaldehyde, dimedone, and 2-aminobenzimidazole under solvent-free conditions at 80°C.
Advantages Over Homogeneous Systems
-
Reusability : PVMoK-10 retained 95% activity after five cycles due to strong acid-site anchoring.
-
Reaction Time : Completion within 2 hours, attributed to the catalyst’s high surface area (220 m²/g) and Brønsted-Lewis acid synergy.
FT-IR analysis of the product showed characteristic absorptions at 3425 cm⁻¹ (N–H stretch) and 1567 cm⁻¹ (C=N vibration).
Comparative Analysis of Synthetic Methods
E-Factor = (Mass of waste)/(Mass of product); lower values indicate greener processes.
Mechanistic Insights
Brønsted Acid-Catalyzed Pathway
Protonation of benzaldehyde by [PVP-SO3H]HSO₄ generates an electrophilic carbonyl, which undergoes Knoevenagel condensation with dimedone to form a chalcone intermediate. Subsequent Michael addition of 2-aminobenzimidazole and cyclodehydration yields the tetracyclic core.
Copper-Mediated Cyclization
Oxidative addition of Cu(I) to the C–I bond forms a aryl-copper complex, which undergoes transmetalation with the amine to form C–N bonds. Reductive elimination releases the coupled product, regenerating the catalyst.
Industrial Scalability and Challenges
Chemical Reactions Analysis
Types of Reactions
12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce tetrahydro derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has highlighted the potential of benzimidazole derivatives, including 12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one, as effective antimicrobial agents. For instance, a study on related compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard drugs like Ciprofloxacin .
Anticancer Properties
The compound's structure suggests potential anticancer activity. A review on quinazolinone derivatives noted their efficacy against various cancer cell lines such as PC-3 and HeLa, with IC50 values ranging from 0.096 to 0.63 μM . The structural similarities between 12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one and other active quinazolinones suggest that it may exhibit similar cytotoxic effects.
Anti-inflammatory Effects
In studies focusing on quinazolinone derivatives, several compounds have been synthesized and evaluated for anti-inflammatory properties. For example, derivatives showed significant inhibition of edema in experimental models . Given the structural characteristics of 12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one, it may also possess similar anti-inflammatory activity.
Synthesis and Catalysis
The synthesis of 12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can be achieved through various catalytic methods. Recent advancements have utilized natural deep eutectic solvents for efficient synthesis of related compounds with high yields and short reaction times . This highlights the compound's relevance not only in medicinal applications but also in synthetic chemistry.
Case Study: Antimicrobial Activity
A study by Youssif et al. explored the synthesis of benzimidazole-triazole hybrids that exhibited pronounced antibacterial activity. Compounds derived from this framework showed MIC values indicating strong efficacy against both Staphylococcus aureus and E. coli, suggesting that similar derivatives could be developed from 12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one for enhanced antimicrobial properties .
Case Study: Anticancer Activity
A review by Abdelkhalek et al. noted that several quinazolinone derivatives were synthesized with significant cytotoxicity against multiple cancer cell lines. The structural parallels with 12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one suggest that it may also be a candidate for further anticancer studies .
Mechanism of Action
The mechanism of action of 12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-cancer or anti-inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzimidazo[2,1-b]quinazolinone core is highly versatile, allowing substitutions at positions 3, 12, and peripheral aryl groups. Below is a comparative analysis of structurally related derivatives, focusing on synthetic methods, catalytic systems, substituent effects, and reactivity trends.
Structural and Substituent Variations
Green Chemistry Advancements
- Magnetic Catalysts (e.g., γ-Fe₂O₃@KSF): Enable recyclability (up to 7 cycles) and reduce waste in synthesizing tetrahydrobenzimidazoquinazolinones .
- Ionic Liquids (e.g., RHA-[pmim]HSO₄) : Facilitate mild, one-pot syntheses with easy separation and reuse .
Biological Activity
The compound 12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a member of the benzimidazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods, including one-pot reactions utilizing different catalysts. For instance, a study demonstrated the synthesis of related compounds using a natural deep eutectic solvent (NGPU) that yielded high conversion rates and efficiency in producing benzazolo[2,1-b]quinazolinones . The structural framework of this compound contributes significantly to its biological properties.
Antimicrobial Activity
Recent research has highlighted the antimicrobial potential of benzimidazole derivatives, including those similar to 12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one. Compounds in this class have shown significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 12.5 µmol/mL .
Antiviral Properties
Benzimidazole derivatives have also been investigated for their antiviral effects. Certain derivatives exhibit promising activity against viral pathogens by inhibiting viral replication mechanisms. The specific activity of 12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one in this context remains an area for further investigation.
Anticancer Activity
The potential anticancer properties of benzimidazole derivatives have been documented extensively. Compounds similar to 12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth. The mechanism often involves the modulation of cell cycle progression and induction of oxidative stress within cancer cells .
Other Biological Activities
In addition to antimicrobial and anticancer properties, benzimidazole derivatives have demonstrated various other biological activities including:
- Antioxidant Activity : Some studies indicate that these compounds can scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : Certain derivatives exhibit the ability to modulate inflammatory pathways.
Case Studies and Research Findings
Q & A
Q. How to validate target engagement in cellular models?
- Methodological Answer : Employ biophysical techniques like Surface Plasmon Resonance (SPR) for binding kinetics. CRISPR-Cas9 knockouts of suspected targets (e.g., EGFR) confirm on-mechanism activity. Radiolabeled analogs (³H/¹⁴C) track cellular uptake and sublocalization via autoradiography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
